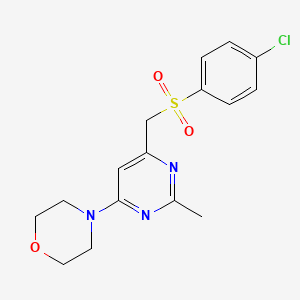

4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine

Description

Properties

IUPAC Name |

4-[6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-12-18-14(10-16(19-12)20-6-8-23-9-7-20)11-24(21,22)15-4-2-13(17)3-5-15/h2-5,10H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVPQOMQZGSJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group is introduced via a sulfonylation reaction, where a chlorophenyl sulfonyl chloride reacts with the pyrimidine core in the presence of a base such as triethylamine.

Attachment of the Morpholine Group: The final step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylmethyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially yielding a variety of reduced derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives and desulfonylated products.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymes or modulating receptor activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between 4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine and analogous compounds from the literature:

*Calculated molecular weight based on inferred formula.

Key Structural and Functional Insights:

Sulfanyl/Thioether (): Less stable under oxidative conditions but may improve membrane permeability due to reduced polarity. Sulfinyl (): Intermediate polarity and reactivity, useful in prodrug designs.

Aromatic Substituents: 4-Chlorophenyl (Target Compound): Balances lipophilicity and electronic effects.

Position 2 Substituents :

- Methyl (Target Compound, ): Minimal steric hindrance, suitable for tight-binding pockets.

- 2-Pyridinyl (): Introduces hydrogen-bonding capability and basicity, altering pharmacokinetics.

Morpholine vs. Other Groups :

- Morpholine (Target Compound, ): Enhances water solubility and bioavailability via hydrogen bonding.

- Phenyl (): Reduces solubility but may improve hydrophobic interactions in binding sites.

Implications for Drug Design:

- Bioavailability : Sulfonyl and morpholine groups (Target Compound) favor aqueous solubility, critical for oral bioavailability .

- Target Selectivity : Substituents like 2-pyridinyl () or fluorobenzyloxy () can be tailored to modulate interactions with specific enzymes or receptors.

- Metabolic Stability : Sulfonyl derivatives are less prone to oxidative metabolism compared to thioethers or sulfoxides .

Biological Activity

The compound 4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine is a synthetic molecule with significant biological activity, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine

- Molecular Formula : C15H18ClN3O2S

- Molecular Weight : 341.84 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group is known for its enzyme inhibitory properties, particularly against carbonic anhydrase and acetylcholinesterase. Studies have shown that derivatives containing sulfonamide moieties exhibit significant inhibition against these enzymes, which are crucial in various physiological processes and diseases .

- Antitumor Activity : The pyrimidine and morpholine components are associated with anticancer properties. Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer .

- Antibacterial Properties : The presence of the chlorophenyl group enhances the antibacterial activity of the compound, making it effective against several bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Case Studies

-

Antitumor Efficacy in Cell Lines :

A study evaluated the cytotoxic effects of the compound on various human cancer cell lines. Results indicated an IC50 value in the nanomolar range for breast cancer cells, suggesting potent antitumor activity. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways . -

Enzyme Inhibition Studies :

In vitro assays demonstrated that the compound exhibits significant inhibition of AChE with an IC50 value comparable to established inhibitors. This suggests potential applications in treating conditions like Alzheimer’s disease where AChE inhibition is beneficial . -

Antibacterial Testing :

The antibacterial efficacy was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) that indicates strong antibacterial properties, supporting its use as a therapeutic agent in infectious diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, analogous pyrimidine derivatives are synthesized via condensation of ketones with aldehydes under basic conditions (e.g., NaOH in ethanol at 200°C) followed by cyclization with guanidine nitrate . Optimization includes adjusting catalysts (e.g., LiOH for cyclization), temperature control, and purification via recrystallization or chromatography .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodology : Use spectroscopic techniques:

- NMR (¹H/¹³C) to verify substituent positions and regioselectivity .

- Mass spectrometry for molecular weight confirmation .

- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., π-π stacking and N–H···N interactions in pyrimidine derivatives) .

- HPLC for purity assessment (>95%) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Properties :

- Molecular weight : ~396.46 g/mol (analogous to C20H20N4O3S) .

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, acetonitrile) due to sulfonyl and morpholine groups.

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store anhydrous at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product formation for this compound?

- Methodology :

- By-product analysis : Use LC-MS to identify impurities (e.g., sulfoxide derivatives from sulfonyl oxidation) .

- Reaction monitoring : In-situ FTIR or TLC to track intermediates and optimize stepwise conditions .

- Computational modeling : DFT calculations to predict competing reaction pathways (e.g., sulfonyl vs. pyrimidine reactivity) .

Q. What strategies are effective for studying the compound’s potential biological activity, such as kinase inhibition or antimicrobial effects?

- Methodology :

- In vitro assays :

- Kinase inhibition : Use fluorescence-based ATPase assays with purified enzymes .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., vary substituents on pyrimidine or morpholine) to identify critical functional groups .

Q. How can computational methods predict the compound’s interaction with biological targets or its ADMET properties?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., kinases) based on crystallographic data .

- ADMET prediction : Tools like SwissADME to estimate permeability (logP), metabolic stability (CYP450 interactions), and toxicity (e.g., Ames test predictions) .

Q. What are the challenges in analyzing the compound’s stability under physiological conditions, and how can they be addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.